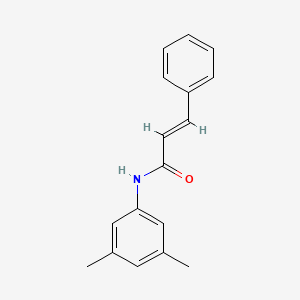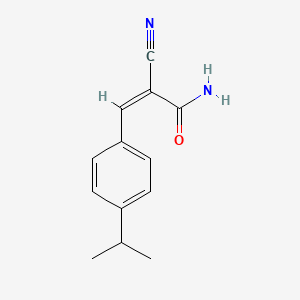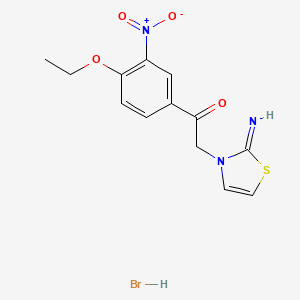![molecular formula C17H14Cl2N4OS B5541863 4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541863.png)
4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol derivatives involves multi-step reactions. Starting with 4-amino benzoic acid, which is esterified and then subjected to a series of reactions including reflux with hydrazine hydrate, agitation with ethanolic KOH and CS2, and finally treatment with aromatic aldehydes to yield the title compounds. These compounds are characterized using FT-IR, 1H-NMR, GC-mass spectroscopy, and elemental analysis (Rajurkar, Deshmukh, & Sonawane, 2016).
Molecular Structure Analysis
Crystal structure analysis provides insights into the arrangement of atoms within the compound. For compounds similar to our subject, the structure has been determined using X-ray diffraction, revealing specific dihedral angles between triazole rings and benzene rings, which influences the compound's reactivity and properties. The presence of weak hydrogen bonds and C–H...π interactions within the crystal lattice suggests a stable structure that can influence its interaction with other molecules (Xu et al., 2006).
Chemical Reactions and Properties
The compound exhibits significant reactivity due to its functional groups, enabling it to undergo various chemical reactions. For instance, it can react with different aromatic aldehydes to form Schiff bases, highlighting its versatility in synthesizing a wide range of derivatives with potential biological activities. These reactions are essential for exploring the compound's applications in medicinal chemistry and material science (Jubie et al., 2011).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
This compound and its derivatives have been extensively studied for their potent antimicrobial activities. For instance, the synthesis of novel 1,2,4-triazole derivatives has shown significant activity against various microorganisms. These compounds have been synthesized through multi-step reactions, starting from basic triazole units and incorporating various substituents to enhance their antimicrobial efficacy. Notably, some derivatives exhibited good to moderate activities against bacteria and fungi, indicating their potential as broad-spectrum antimicrobial agents (Bektaş et al., 2010); (Rajurkar et al., 2016).
Anti-inflammatory and Analgesic Properties
Research into the pharmacological attributes of 1,2,4-triazole derivatives has also uncovered their anti-inflammatory and analgesic properties. Through the modification of the triazole core and the addition of various functional groups, these compounds have demonstrated promising anti-inflammatory and analgesic activities in preclinical models. This suggests their potential for development into novel therapeutic agents for the treatment of pain and inflammation (Sujith et al., 2009).
Corrosion Inhibition
The triazole compound and its Schiff base derivatives have been evaluated for their corrosion inhibition potential on various metals in acidic environments. Studies have shown that these compounds can effectively inhibit corrosion, making them valuable for protecting industrial materials. The mechanism of action is primarily attributed to the formation of a protective layer on the metal surface, which prevents direct contact with corrosive substances. This functionality has important implications for extending the life of metal components in harsh industrial conditions (Mary et al., 2021).
Eigenschaften
IUPAC Name |
4-[(E)-[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4OS/c1-11-21-22-17(25)23(11)20-9-12-2-6-15(7-3-12)24-10-13-4-5-14(18)8-16(13)19/h2-9H,10H2,1H3,(H,22,25)/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRNJZSYIBSWDW-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1N=CC2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=S)N1/N=C/C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5541780.png)

![2-[(5-chloro-2-nitrophenyl)thio]-1H-benzimidazole](/img/structure/B5541789.png)


![8-(1,3-benzodioxol-5-ylcarbonyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5541804.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B5541813.png)


![3-methyl-8-[(3'-methylbiphenyl-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5541848.png)
![2-[(3-chlorophenoxy)methyl]-5-(4-ethyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5541855.png)
![3-(1-methylbutyl)-8-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5541865.png)

![N-(2-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541873.png)